Methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate
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Description
“Methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate” is a chemical compound . It is a derivative of coumarin, a class of benzopyrones that are found in nature .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . The process involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The yield of the synthesized compound was reported to be 0.292 g (56.3%), with a melting point of 268–270°C .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR and 13C-NMR . The 1H-NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of hydrogen atoms in the molecule . The 13C-NMR spectrum provides information about the carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound mainly include its synthesis from 7-amino-4-methylcoumarin and organic halides . Further reactions of the synthesized compound with corresponding heteroaryl/alkyl halides have also been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight . The melting point is reported to be 268–270°C .Future Directions
Properties
IUPAC Name |
methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-11-8-17(21)24-15-10-16(14(20)9-13(11)15)25-18(19(22)23-2)12-6-4-3-5-7-12/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBIBUWVFPBDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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